molecular formula C10H8F2N2O B1419578 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea CAS No. 69921-71-7

1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea

Cat. No. B1419578
CAS RN: 69921-71-7
M. Wt: 210.18 g/mol
InChI Key: NPDKISSXMVNCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea is a chemical compound with the molecular formula C10H8F2N2O . It has a molecular weight of 210.18 . This compound is typically used for research purposes .


Molecular Structure Analysis

The IUPAC name for this compound is N-(3,4-difluorophenyl)-N’- (2-propynyl)urea . The InChI code is 1S/C10H8F2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h1,3-4,6H,5H2,(H2,13,14,15) .

Scientific Research Applications

Optical and Nonlinear Optical Properties

1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea and similar compounds have been studied for their electronic and optical properties. For instance, research on a related chalcone derivative revealed significant electro-optic properties, including a high second harmonic generation efficiency, making these materials potentially useful for optoelectronic device fabrications (Shkir et al., 2018).

Crystal Structure Analysis

The crystal structure of compounds similar to 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea has been extensively studied. These studies involve the use of techniques like X-ray diffraction and Density Functional Theory (DFT) calculations to understand the molecular structure and potential applications of these compounds (Sun et al., 2022), (Rahmani et al., 2018).

Inhibition of Chitin Synthesis

Certain derivatives of 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea, particularly in the benzoylphenyl urea class, have been explored for their ability to inhibit chitin synthesis, potentially making them useful in insect control (Zhong et al., 1998), (Deul et al., 1978).

Chemical Sensing Applications

The derivatives of 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea have been used in the development of chemical sensors. For example, urea-linked 1,2,3-triazole based sensors have been synthesized for selective sensing of fluoride ions, demonstrating the versatile application of these compounds in chemical detection and analysis (Rani et al., 2020).

Molecular Device Fabrication

Some derivatives have been explored in the self-assembly of molecular devices, where they are used as components in complex molecular systems. This includes the formation of cyclodextrin complexes and photoisomerization processes, which are critical for the development of advanced molecular devices (Lock et al., 2004).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h1,3-4,6H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDKISSXMVNCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.